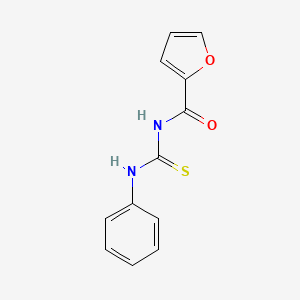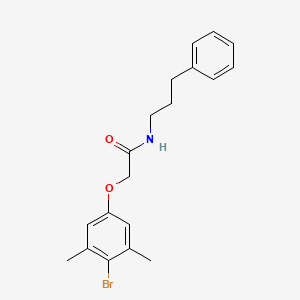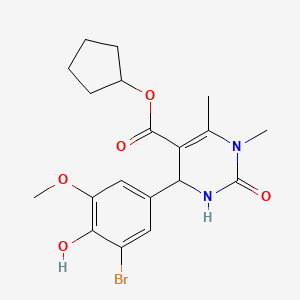![molecular formula C20H30O5 B4892684 diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate](/img/structure/B4892684.png)
diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate, also known as DPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPM is a member of the malonate ester family, which has been widely used in organic synthesis.
Mécanisme D'action
The mechanism of action of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in biological systems is not yet fully understood. However, studies have shown that diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate can induce cell death in cancer cells, inhibit the growth of fungi and viruses, and reduce inflammation. In animal studies, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other chemical compounds.
Orientations Futures
There are several potential future directions for research on diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate. One area of interest is the development of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the use of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate in biological systems.
Méthodes De Synthèse
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate can be synthesized through a multistep reaction process involving the reaction of 3,4-dimethylphenol with 5-bromopentanoic acid, followed by esterification with diethyl malonate. The final product is obtained through a decarboxylation reaction.
Applications De Recherche Scientifique
Diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been studied extensively for its potential use in various scientific fields, including drug development, material science, and catalysis. In drug development, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been shown to have anticancer, antifungal, and antiviral properties. In material science, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been used as a building block for the synthesis of polymers and dendrimers. In catalysis, diethyl [5-(3,4-dimethylphenoxy)pentyl]malonate has been used as a ligand in metal-catalyzed reactions.
Propriétés
IUPAC Name |
diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)18(20(22)24-6-2)10-8-7-9-13-25-17-12-11-15(3)16(4)14-17/h11-12,14,18H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQPNWIKXAYWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC(=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)


![1-[(acetylamino)(4-methoxyphenyl)methyl]-2-naphthyl acetate](/img/structure/B4892613.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4892620.png)
![2-(2-bromo-4-methylphenoxy)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4892628.png)
![5-sec-butyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B4892650.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-fluorobenzamide](/img/structure/B4892656.png)
![4-(benzyloxy)-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892663.png)
![N-(3-fluorophenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B4892667.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4892673.png)

![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)